molecular formula C17H17Cl2N3O3S B5130266 1-[(2,5-dichlorophenyl)sulfonyl]-N-3-pyridinyl-4-piperidinecarboxamide

1-[(2,5-dichlorophenyl)sulfonyl]-N-3-pyridinyl-4-piperidinecarboxamide

Cat. No. B5130266
M. Wt: 414.3 g/mol
InChI Key: SAQXJGNUMLWHIX-UHFFFAOYSA-N
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Description

1-[(2,5-dichlorophenyl)sulfonyl]-N-3-pyridinyl-4-piperidinecarboxamide, also known as DPCPX, is a highly selective adenosine A1 receptor antagonist. It is a synthetic compound that was first synthesized in the late 1980s and has since been widely used in scientific research.

Mechanism of Action

1-[(2,5-dichlorophenyl)sulfonyl]-N-3-pyridinyl-4-piperidinecarboxamide acts as a competitive antagonist of the adenosine A1 receptor. It binds to the receptor site and prevents the binding of adenosine, which is the natural ligand for the receptor. This results in a decrease in the activity of the receptor and a reduction in the physiological effects of adenosine.
Biochemical and Physiological Effects:
The adenosine A1 receptor is widely distributed throughout the body and is involved in a variety of physiological processes, including the regulation of heart rate, blood pressure, and neurotransmitter release. 1-[(2,5-dichlorophenyl)sulfonyl]-N-3-pyridinyl-4-piperidinecarboxamide has been shown to block the effects of adenosine on these processes, resulting in a decrease in heart rate, blood pressure, and neurotransmitter release.

Advantages and Limitations for Lab Experiments

One advantage of using 1-[(2,5-dichlorophenyl)sulfonyl]-N-3-pyridinyl-4-piperidinecarboxamide in lab experiments is its high selectivity for the adenosine A1 receptor. This allows researchers to specifically target this receptor and study its effects without interfering with other receptors. However, a limitation of 1-[(2,5-dichlorophenyl)sulfonyl]-N-3-pyridinyl-4-piperidinecarboxamide is that it is not very soluble in water, which can make it difficult to administer in certain experiments.

Future Directions

There are many potential future directions for the use of 1-[(2,5-dichlorophenyl)sulfonyl]-N-3-pyridinyl-4-piperidinecarboxamide in scientific research. One area of interest is the role of the adenosine A1 receptor in neurological disorders such as Alzheimer's disease and Parkinson's disease. 1-[(2,5-dichlorophenyl)sulfonyl]-N-3-pyridinyl-4-piperidinecarboxamide could be used to investigate the potential therapeutic benefits of targeting this receptor in these conditions. Additionally, 1-[(2,5-dichlorophenyl)sulfonyl]-N-3-pyridinyl-4-piperidinecarboxamide could be used to study the role of the adenosine A1 receptor in pain perception and inflammation, which could have implications for the development of new pain medications.

Synthesis Methods

1-[(2,5-dichlorophenyl)sulfonyl]-N-3-pyridinyl-4-piperidinecarboxamide can be synthesized using a variety of methods, but the most common method involves the reaction of 2,5-dichlorobenzenesulfonyl chloride with 3-pyridinyl-4-piperidone in the presence of a base such as triethylamine. The resulting product is then treated with a reducing agent such as lithium aluminum hydride to yield 1-[(2,5-dichlorophenyl)sulfonyl]-N-3-pyridinyl-4-piperidinecarboxamide.

Scientific Research Applications

1-[(2,5-dichlorophenyl)sulfonyl]-N-3-pyridinyl-4-piperidinecarboxamide is primarily used in scientific research as a tool to study the adenosine A1 receptor and its role in various physiological processes. It has been used to investigate the role of the adenosine A1 receptor in the regulation of blood pressure, heart rate, and neurotransmitter release.

properties

IUPAC Name

1-(2,5-dichlorophenyl)sulfonyl-N-pyridin-3-ylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17Cl2N3O3S/c18-13-3-4-15(19)16(10-13)26(24,25)22-8-5-12(6-9-22)17(23)21-14-2-1-7-20-11-14/h1-4,7,10-12H,5-6,8-9H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAQXJGNUMLWHIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)NC2=CN=CC=C2)S(=O)(=O)C3=C(C=CC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17Cl2N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,5-dichlorophenyl)sulfonyl-N-pyridin-3-ylpiperidine-4-carboxamide

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